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Introduction

Bozitinib (also known as PLB-1001 or CBT-101) is a potent and highly selective, orally
bioavailable small molecule inhibitor of the mesenchymal-epithelial transition factor (c-MET)
receptor tyrosine kinase.[1][2] Aberrant c-MET signaling, triggered by gene amplification,
mutation, or protein overexpression, is a key driver in the proliferation, survival, invasion, and
metastasis of various tumor cells.[2] Bozitinib has demonstrated significant anti-tumor activity in
preclinical models of cancers with c-MET dysregulation, including non-small cell lung cancer
(NSCLC), gastric, hepatic, and pancreatic cancers.[3] These application notes provide a
comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of
bozitinib, along with detailed protocols for key experimental procedures to guide further
research and clinical development.

Pharmacokinetic and Pharmacodynamic Data

In Vitro Pharmacodynamics

Parameter Value Cell Line/Assay Reference

IC50 (Cell

) ) 8 nM Tumor cell lines [1]
Proliferation)
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Preclinical P} | ics ( iva)

Animal Model Dose Effect Reference
Gastric Cancer >90% inhibition of c-

>7 mg/kg ) [1]
Xenograft (MKN45) MET phosphorylation
Gastric Cancer PK/PD correlation

Dose-dependent [1]
Xenograft (MKN45) observed

linical Pl kinetics (NSCI C Patients)

Parameter Value Study Population Reference

Advanced NSCLC

Half-life (t%2) 13.8 - 44.6 hours ] [2]
patients
Dose-dependent Advanced NSCLC
Exposure , _ (2]
increase patients

Signaling Pathway and Experimental Workflow
c-MET Signaling Pathway and Inhibition by Bozitinib

The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor induces receptor
dimerization and autophosphorylation of tyrosine residues within the kinase domain. This
activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT
pathways, which are crucial for cell proliferation, survival, and invasion. Bozitinib acts as an
ATP-competitive inhibitor, blocking the kinase activity of c-MET and thereby inhibiting these
downstream oncogenic signals.
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Caption: c-MET signaling and bozitinib's point of inhibition.
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Experimental Workflow for PK/PD Modeling

A typical workflow for the pharmacokinetic and pharmacodynamic modeling of bozitinib
involves a series of in vitro and in vivo experiments, culminating in data analysis and model
building.

Experimental Workflow for Bozitinib PK/PD Modeling
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Caption: Workflow for Bozitinib PK/PD Modeling.
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Experimental Protocols

Protocol 1: In Vitro Assessment of c-MET
Phosphorylation by Western Blot

Objective: To determine the inhibitory effect of bozitinib on c-MET phosphorylation in cancer
cell lines.

Materials:

e c-MET amplified or mutated cancer cell lines (e.g., MKN45, Hs746T)
e Cell culture medium and supplements

e Bozitinib

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET

o HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

e Cell Culture and Treatment:

o Culture cells to 70-80% confluency.
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o Treat cells with varying concentrations of bozitinib for a specified time (e.g., 2 hours).
Include a vehicle control.

e Lysate Preparation:
o Wash cells with ice-cold PBS.
o Lyse cells with ice-cold lysis buffer.
o Centrifuge to pellet cell debris and collect the supernatant.
e Protein Quantification:
o Determine the protein concentration of each lysate using a BCA assay.

e SDS-PAGE and Western Blotting:

o

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane in blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibody (anti-p-MET or anti-total MET) overnight at
4°C.

o Wash the membrane with TBST.
o Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash the membrane with TBST.
o Detection and Analysis:
o Apply chemiluminescent substrate and visualize bands using an imaging system.

o Quantify band intensity and normalize p-MET levels to total MET.
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Protocol 2: In Vivo Pharmacodynamic Study in a
Xenograft Model

Objective: To evaluate the effect of bozitinib on c-MET phosphorylation in a tumor xenograft
model.

Materials:

Immunocompromised mice (e.g., nude or SCID)
e c-MET amplified cancer cell line
» Matrigel
e Bozitinib
o Vehicle for oral administration (e.g., 0.5% methylcellulose and 0.1% Tween 80 in water)
» Surgical tools for tumor excision
 Lysis buffer with inhibitors
Procedure:
e Tumor Implantation:
o Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
o Allow tumors to reach a palpable size (e.g., 100-200 mms3).
¢ Drug Administration:
o Randomize mice into treatment and vehicle control groups.
o Administer bozitinib or vehicle orally (gavage) at the desired dose and schedule.
e Tumor Collection:

o At specified time points after the final dose, euthanize the mice.
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o Excise tumors and snap-freeze in liquid nitrogen or immediately process for protein
extraction.

o Protein Extraction and Analysis:
o Homogenize tumor tissue in lysis buffer.
o Determine protein concentration.

o Perform Western blot analysis for p-MET and total MET as described in Protocol 1.

Protocol 3: Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of bozitinib in mice.
Materials:

» Mice

e Bozitinib and vehicle for administration

e Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
e Centrifuge

e LC-MS/MS system

Procedure:

e Drug Administration:

o Administer a single dose of bozitinib to mice via the desired route (e.g., oral gavage,
intravenous injection).

e Blood Sampling:

o Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24
hours).
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o Process blood to obtain plasma by centrifugation.

o Sample Analysis:

o Extract bozitinib from plasma samples.

o Quantify bozitinib concentrations using a validated LC-MS/MS method.
e Pharmacokinetic Modeling:

o Use the plasma concentration-time data to calculate key pharmacokinetic parameters
such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life using non-
compartmental or compartmental analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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